molecular formula C22H19ClFN3O4S2 B2664323 N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851781-05-0

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2664323
CAS No.: 851781-05-0
M. Wt: 507.98
InChI Key: VTILRWVFHJJMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazol-3-yl core substituted with a 4-chlorophenylsulfonyl group at position 1 and a 2-fluorophenyl group at position 3. The phenyl ring at position 4 of the pyrazoline is further functionalized with a methanesulfonamide group. Pyrazolines are heterocyclic compounds known for their biological activities, including anti-inflammatory, antimicrobial, and enzyme-modulating properties . The inclusion of sulfonamide moieties enhances metabolic stability and binding affinity to biological targets, as seen in other sulfonamide-containing pharmaceuticals .

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)sulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN3O4S2/c1-32(28,29)26-17-10-6-15(7-11-17)21-14-22(19-4-2-3-5-20(19)24)27(25-21)33(30,31)18-12-8-16(23)9-13-18/h2-13,22,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTILRWVFHJJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19ClFN3O3S2C_{19}H_{19}ClFN_3O_3S_2, with a molecular weight of 432.95 g/mol. The compound contains multiple functional groups, including sulfonamide and pyrazole moieties, which are pivotal for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. In vitro studies have shown that derivatives similar to this compound can inhibit COX activity with IC50 values ranging from 0.07 µM to 0.08 µM, indicating potent anti-inflammatory effects .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDCOX inhibition
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide0.07EGFR inhibition
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide0.08Dual COX inhibition

2. Anticancer Activity

The compound has also shown promise in anticancer applications. Pyrazole derivatives have been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this one have demonstrated antiproliferative activity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutic agents .

Table 2: Anticancer Activity of Related Pyrazole Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
This compoundTBDApoptosis induction
3-(1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl)thiazoleMCF-70.08Cell cycle arrest
Pyrazole analogs of piperineVarious cancer linesTBDMulti-target inhibition

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is well-documented. Studies have indicated that compounds similar to this compound exhibit antibacterial and antifungal activities against various pathogens. For instance, docking studies have suggested strong binding affinities to bacterial enzymes and fungal cell wall components .

Table 3: Antimicrobial Activity Overview

Compound NameMicrobial TargetActivity Type
This compoundStaphylococcus aureusAntibacterial
Pyrazole derivatives (various)Candida albicansAntifungal

Case Studies

A notable study focused on the synthesis and biological evaluation of various pyrazole derivatives, including the target compound. The researchers employed methods such as MTT assays for anticancer evaluation and cyclooxygenase activity assays for anti-inflammatory assessment. Results indicated that modifications on the pyrazole ring significantly influenced biological activity, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving various intermediates. The synthesis typically includes the formation of the pyrazole ring, followed by sulfonation and substitution reactions to introduce the chlorophenyl and fluorophenyl groups.

  • Synthesis Steps:
    • Formation of the pyrazole core.
    • Introduction of the sulfonamide group.
    • Substitution with chlorophenyl and fluorophenyl moieties.

Characterization of the synthesized compound is usually performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and single-crystal X-ray diffraction to confirm the structure and purity of the compound .

Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For example, related compounds have shown effectiveness against various bacterial strains, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of similar pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them candidates for treating inflammatory diseases .

Anticancer Properties

Some studies suggest that compounds with similar structural frameworks may possess anticancer activity. They can induce apoptosis in cancer cells through multiple mechanisms, including inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .

Drug Development

Due to its diverse biological activities, N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is being explored as a lead compound for drug development in several therapeutic areas:

  • Antimicrobial Agents: Targeting resistant bacterial strains.
  • Anti-inflammatory Drugs: Potential treatments for chronic inflammatory conditions.
  • Anticancer Drugs: Development of novel chemotherapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics . This highlights the potential for developing new antimicrobial therapies based on this chemical scaffold.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory activity of related compounds through in vitro assays showing decreased levels of TNF-alpha and IL-6 in treated macrophages. The results suggest that these compounds could be beneficial in managing inflammatory diseases such as rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other pyrazoline-sulfonamide hybrids reported in the literature. Key differences lie in substituent positions, electronic effects, and physicochemical properties, as summarized below:

Table 1: Structural and Physicochemical Comparison of Pyrazoline-Sulfonamide Derivatives

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectroscopic Data (¹H NMR δ ppm) Reference
Target Compound: N-(4-(1-((4-chlorophenyl)sulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 1: 4-ClC₆H₄SO₂; 5: 2-FC₆H₄; 4-Ph: MeSO₂NH Not Reported Not Reported Not Provided N/A
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methoxybenzenesulfonamide (4p) 4-Ph: 4-OMeC₆H₄SO₂; 1: Ph; 5: CF₃C₆H₄ 72.0–72.7 76 δ 7.89 (d, J = 8.3 Hz, 2H), 3.83 (s, 3H, OCH₃)
N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4s) 1: 2-ClC₆H₄; 4-Ph: 4-MeC₆H₄SO₂; 5: furan 62.5–63.9 50 δ 7.77 (d, J = 1.2 Hz, 1H), 2.39 (s, 3H, CH₃)
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1: 3-ClC₆H₄SO₂; 5: 2-FC₆H₄; 4-Ph: EtSO₂NH Not Reported Not Reported Not Provided

Key Observations:

Substituent Position Effects: The 3-chlorophenylsulfonyl isomer () differs from the target compound’s 4-chlorophenylsulfonyl group. The 2-fluorophenyl group at position 5 in the target compound is retained in ’s analog, suggesting this substituent may enhance target selectivity or stability .

Sulfonamide Variations :

  • The target compound’s methanesulfonamide group contrasts with ethanesulfonamide in . Longer alkyl chains (e.g., ethyl) may increase lipophilicity, affecting membrane permeability .
  • Electron-rich substituents like 4-methoxybenzenesulfonamide (4p) or 4-methylbenzenesulfonamide (4s) introduce distinct electronic profiles, modulating solubility and intermolecular interactions .

Synthesis and Stability :

  • Pyrazolines derived from 2-acetylpyridine () exhibit decomposition during silica gel purification, whereas the target compound’s stability under similar conditions remains unverified .
  • Yields for analogs in range from 50–76% , suggesting that substituent bulk (e.g., trifluoromethyl groups in 4q) may reduce reaction efficiency .

Spectroscopic Trends :

  • ¹H NMR signals for aromatic protons in sulfonamide-substituted pyrazolines (e.g., δ 7.77–7.89 in 4s) align with expected deshielding effects from electron-withdrawing groups .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core. Key steps include:

  • Condensation : Reacting hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds to form the pyrazoline ring .
  • Sulfonylation : Introducing sulfonyl groups via reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Functionalization : Substituting halogenated aryl groups (e.g., 4-chlorophenyl or 2-fluorophenyl) using nucleophilic aromatic substitution or Suzuki coupling . Example protocol: Aqueous sodium hydroxide-mediated reflux for cyclization, followed by acidification to isolate intermediates .

Q. How can the structural integrity of this compound be verified post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • Single-crystal X-ray diffraction : Resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry .
  • NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.0 ppm for fluorophenyl/chlorophenyl groups) and diastereotopic protons in the pyrazoline ring (δ 4.5–5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ions (e.g., [M + Na]+ with <2 ppm error) .

Q. What are the dominant chemical reactions this compound undergoes under standard conditions?

  • Oxidation : The sulfonyl group can form sulfoxides or sulfones using H₂O₂ or KMnO₄ .
  • Reduction : LiAlH₄ or NaBH₄ reduces the pyrazoline ring’s C=N bonds, altering biological activity .
  • Substitution : Halogenated aryl groups (e.g., 4-chlorophenyl) participate in cross-coupling reactions for derivatization .

Advanced Research Questions

Q. How can computational methods aid in predicting this compound’s biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites. For example, pyrazoline derivatives often target cyclooxygenase (COX) or cannabinoid receptors .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using descriptors like Hammett constants .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl boronic acids to the pyrazole core .
  • Purification : Chromatography on silica gel with CHCl₃/petroleum ether (1:2 v/v) improves isolation of diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.